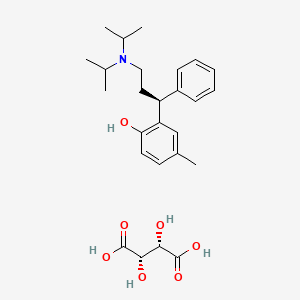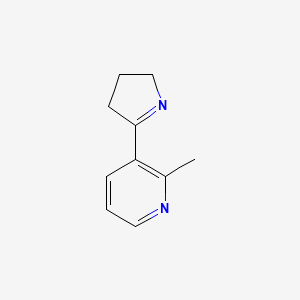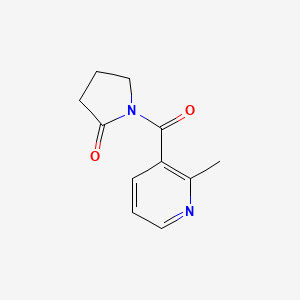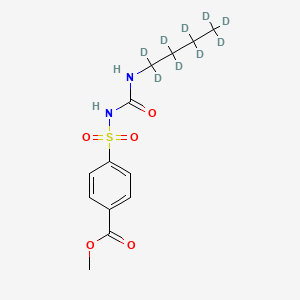
4-Carboxy Tolbutamide-d9 Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Carboxy Tolbutamide-d9 Ethyl Ester is a labeled derivative of Tolbutamide, a sulfonylurea class drug primarily used in the treatment of type II diabetes. The compound is characterized by the presence of deuterium atoms, which are stable isotopes of hydrogen, making it useful in various research applications, particularly in the field of proteomics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxy Tolbutamide-d9 Ethyl Ester involves the incorporation of deuterium atoms into the Tolbutamide molecule. This can be achieved through a series of chemical reactions, including deuterium exchange reactions. The specific synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis under controlled conditions to ensure the incorporation of deuterium atoms. The process includes rigorous quality control measures to maintain the purity and isotopic labeling of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-Carboxy Tolbutamide-d9 Ethyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
4-Carboxy Tolbutamide-d9 Ethyl Ester has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Tolbutamide and its derivatives.
Biology: Employed in metabolic studies to trace the metabolic pathways of Tolbutamide in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Tolbutamide.
Mécanisme D'action
The mechanism of action of 4-Carboxy Tolbutamide-d9 Ethyl Ester is similar to that of Tolbutamide. It stimulates insulin release from pancreatic beta cells by inhibiting potassium channels, leading to depolarization and subsequent calcium influx. This process enhances insulin secretion, thereby lowering blood glucose levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tolbutamide: The parent compound, used in the treatment of type II diabetes.
Chlorpropamide: Another sulfonylurea drug with a longer duration of action.
Glipizide: A second-generation sulfonylurea with a more potent effect
Uniqueness
4-Carboxy Tolbutamide-d9 Ethyl Ester is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in metabolic studies, making it a valuable tool in scientific research .
Propriétés
IUPAC Name |
methyl 4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylcarbamoylsulfamoyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-3-4-9-14-13(17)15-21(18,19)11-7-5-10(6-8-11)12(16)20-2/h5-8H,3-4,9H2,1-2H3,(H2,14,15,17)/i1D3,3D2,4D2,9D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNXHCAHLBRDBT-ZYWCKPJZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione](/img/structure/B563405.png)
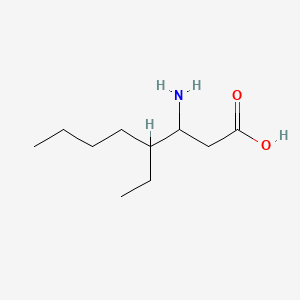
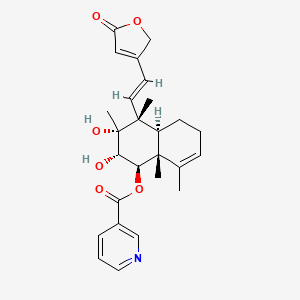
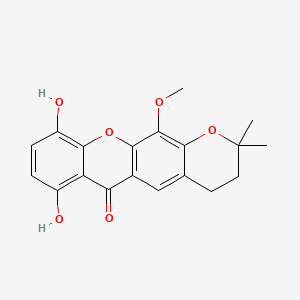
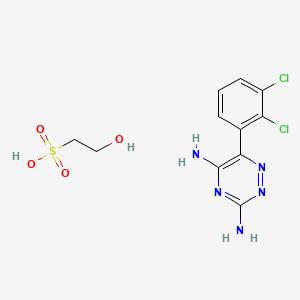
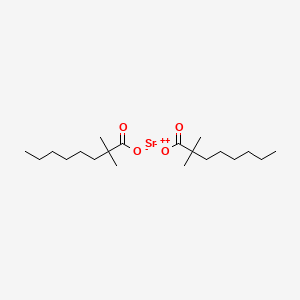
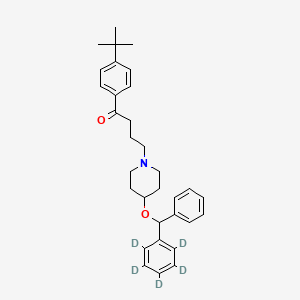
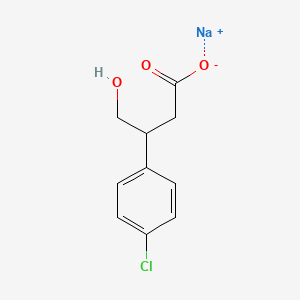
![3,4,9,9a-Tetrahydropyrazino[2,1-c][1,4]oxazin-8(1H)-amine](/img/structure/B563419.png)
